molecular formula C18H11Cl2N3S B11970806 N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11970806
M. Wt: 372.3 g/mol
InChI Key: SAJMTISXJKJCKW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines

Properties

Molecular Formula

C18H11Cl2N3S

Molecular Weight

372.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H11Cl2N3S/c19-14-7-6-12(8-15(14)20)23-17-16-13(11-4-2-1-3-5-11)9-24-18(16)22-10-21-17/h1-10H,(H,21,22,23)

InChI Key

SAJMTISXJKJCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-accelerated Dimroth rearrangement, which has been shown to be efficient and environmentally friendly. This method begins with 2-aminonicotinonitrile, followed by condensation, cyclization, and Dimroth rearrangement under microwave irradiation conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of protein kinases such as CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

Uniqueness

N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenyl groups

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